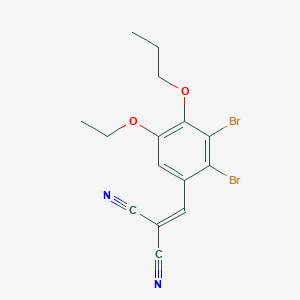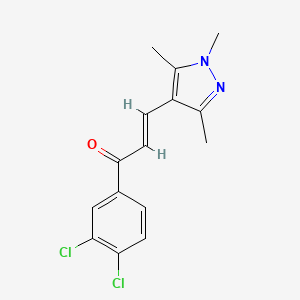
(2,3-dibromo-5-ethoxy-4-propoxybenzylidene)malononitrile
Description
The compound "(2,3-dibromo-5-ethoxy-4-propoxybenzylidene)malononitrile" is related to a class of compounds with notable chemical and physical properties, often researched for their potential applications in materials science, including organic light-emitting diodes (OLEDs) and nonlinear optical materials. These compounds are characterized by their complex structure, incorporating elements such as bromine, ethoxy, and propoxy groups attached to a benzylidene malononitrile core.
Synthesis Analysis
Synthesis of related compounds involves strategic functionalization of aromatic aldehydes and propanedinitrile, producing materials with efficient solid-state emission and electroluminescence properties. For example, 2-(4-((2-Hydroxyethyl)(methyl)amino)benzylidene)malononitrile was synthesized for OLED applications, highlighting the potential for similar synthetic approaches in crafting "(2,3-dibromo-5-ethoxy-4-propoxybenzylidene)malononitrile" (Percino et al., 2019).
Molecular Structure Analysis
The molecular structure of related compounds is often confirmed using techniques like single-crystal X-ray diffraction (SCXRD), indicating a solid framework conducive to desired optical properties. For instance, the study of a novel Meldrum's acid compound 5-(4-methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione provided insights into the crystal structure of such molecules (Wulan Zeng).
Chemical Reactions and Properties
The chemical reactions involving benzylidene malononitrile derivatives often lead to the formation of compounds suitable for use as structural blocks in various syntheses, indicating the reactive versatility of these compounds. For example, reactions of methoxybenzylidene derivatives with nucleophilic reagents have been explored for the preparation of various structures based on them (Tetere et al., 2011).
Physical Properties Analysis
The physical properties, such as film morphology and optical characteristics, are crucial for materials intended for electronic applications. The low molecular weight fluorescent materials similar to "(2,3-dibromo-5-ethoxy-4-propoxybenzylidene)malononitrile" demonstrate efficient solid-state emission, suitable for OLEDs (Percino et al., 2019).
Chemical Properties Analysis
Chemical properties like reactivity with aldehydes in ethanol or the capacity to undergo condensation reactions highlight the functional versatility of these compounds. The synthesis of novel functionalized analogs demonstrates a pathway to creating diverse molecules with tailored properties for specific applications (Belikov et al., 2018).
properties
IUPAC Name |
2-[(2,3-dibromo-5-ethoxy-4-propoxyphenyl)methylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Br2N2O2/c1-3-5-21-15-12(20-4-2)7-11(13(16)14(15)17)6-10(8-18)9-19/h6-7H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJDQOCCMFYWBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1Br)Br)C=C(C#N)C#N)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Br2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Dibromo-5-ethoxy-4-propoxybenzylidene)propanedinitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-({[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B4630816.png)

![N-[4-({[1-(4-chlorophenyl)propyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B4630828.png)
![1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4630838.png)
![5-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4630839.png)
![N-[3-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B4630844.png)
![N-cyclohexyl-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4630845.png)
![3-{5-[4-(2-ethoxy-2-oxoethoxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzoic acid](/img/structure/B4630852.png)
![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4630853.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-3-pyridinyl-4-piperidinecarboxamide](/img/structure/B4630864.png)
![N-[2-(dimethylamino)ethyl]-2-methyl-5-(1-piperidinylsulfonyl)benzamide](/img/structure/B4630868.png)
![4-bromo-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N,1,5-trimethyl-1H-pyrazole-3-carboxamide](/img/structure/B4630871.png)
![N-({[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B4630887.png)
